4-bromo-N,N-dipropylbenzenesulfonamide

Lipophilicity Drug-likeness ADME prediction

4-Bromo-N,N-dipropylbenzenesulfonamide (CAS 91800-95-2) is a para-brominated N,N-dipropyl-substituted benzenesulfonamide with molecular formula C₁₂H₁₈BrNO₂S and molecular weight 320.25 g·mol⁻¹. It belongs to the class of tertiary sulfonamides, distinguished from primary (N-unsubstituted) and secondary (N-monoalkyl) benzenesulfonamides by the presence of two n-propyl groups on the sulfonamide nitrogen and a bromine atom at the para position of the aromatic ring.

Molecular Formula C12H18BrNO2S
Molecular Weight 320.25 g/mol
CAS No. 91800-95-2
Cat. No. B3167209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N,N-dipropylbenzenesulfonamide
CAS91800-95-2
Molecular FormulaC12H18BrNO2S
Molecular Weight320.25 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
InChIKeyZFZALRHJCZCYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N,N-dipropylbenzenesulfonamide (CAS 91800-95-2): Key Physicochemical Identity and Comparator Landscape for Informed Procurement


4-Bromo-N,N-dipropylbenzenesulfonamide (CAS 91800-95-2) is a para-brominated N,N-dipropyl-substituted benzenesulfonamide with molecular formula C₁₂H₁₈BrNO₂S and molecular weight 320.25 g·mol⁻¹ . It belongs to the class of tertiary sulfonamides, distinguished from primary (N-unsubstituted) and secondary (N-monoalkyl) benzenesulfonamides by the presence of two n-propyl groups on the sulfonamide nitrogen and a bromine atom at the para position of the aromatic ring . This structural configuration confers a unique combination of moderate lipophilicity (XLogP3 = 4.4), a characteristically low predicted pKa (−5.11 ± 0.70), a defined crystalline solid form at ambient temperature (mp 55–55.7 °C), and a reactive aryl bromide handle for downstream diversification chemistry . These properties collectively differentiate it from closely related analogs such as N,N-dipropylbenzenesulfonamide (lacking the bromine), 4-bromo-N,N-dimethylbenzenesulfonamide (shorter N-alkyl chains), 4-bromo-N,N-diethylbenzenesulfonamide (intermediate N-alkyl length), and 4-methyl-N,N-dipropylbenzenesulfonamide (ditolamide; non-halogenated para substituent).

Why Generic In-Class Substitution of 4-Bromo-N,N-dipropylbenzenesulfonamide Is Not Chemically or Functionally Equivalent


Substituting 4-bromo-N,N-dipropylbenzenesulfonamide with a simpler or more readily available benzenesulfonamide analog is chemically inadvisable because the para-bromo substituent, the specific N,N-dipropyl chain length, and the resulting physicochemical property set are each independently critical for function in synthetic, materials, and pharmacological contexts . The bromine atom is not an inert structural placeholder; it serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) that enable modular elaboration to biaryl or aminoaryl products [1]. Removing the bromine (as in N,N-dipropylbenzenesulfonamide) eliminates this entire reactivity manifold. Shortening the N-alkyl chains to methyl or ethyl groups markedly alters lipophilicity, melting point, and solubility, which affects compound handling, formulation compatibility, and membrane permeability in biological assays . Moreover, in biological systems, the N,N-disubstitution pattern fundamentally changes metabolic fate: unlike N-monoalkyl derivatives, the dialkylated sulfonamide cannot undergo metabolic dealkylation to release the free sulfonamide, which is itself the pharmacologically active carbonic anhydrase inhibitor [2]. Thus, even if a generic replacement carries an identical para-bromo group, differences in N-substitution can produce divergent biological readouts and synthetic outcomes, making direct interchange without revalidation scientifically unsound.

Quantitative Differentiation of 4-Bromo-N,N-dipropylbenzenesulfonamide Against Its Closest Analogs: Evidence for Informed Procurement


Lipophilicity (XLogP3) as a Predictor of Membrane Permeability and Formulation Behavior: 4-Bromo-N,N-dipropyl Versus Unsubstituted and Shorter-Chain Analogs

The target compound exhibits a computed XLogP3 of 4.4, which is 0.7 log units higher than N,N-dipropylbenzenesulfonamide (XLogP3 = 3.7) and markedly higher than 4-bromo-N,N-diethylbenzenesulfonamide (LogP = 2.51) [1]. In the context of small-molecule drug discovery guidelines (Lipinski's Rule of Five), this increase translates into measurably enhanced predicted membrane permeability and altered partitioning behavior in biphasic systems, relevant for both biological assay design and industrial formulation work [2].

Lipophilicity Drug-likeness ADME prediction

Solid-State Handling Advantage: Melting Point Comparison of 4-Bromo-N,N-dipropylbenzenesulfonamide with Shorter N-Alkyl and Non-Brominated Analogs

4-Bromo-N,N-dipropylbenzenesulfonamide is a crystalline solid with a reported melting point of 55–55.7 °C, enabling straightforward weighing, solid-phase purification (recrystallization), and ambient-temperature storage without special containment . In contrast, 4-bromo-N,N-diethylbenzenesulfonamide is reported as a liquid at room temperature, which complicates gravimetric handling and may require solvent-assisted transfer in automated high-throughput screening workflows . The dimethyl analog (4-bromo-N,N-dimethylbenzenesulfonamide) melts at 88–90 °C, reflecting stronger crystal lattice packing due to reduced conformational flexibility of the shorter N-methyl groups, which can impact solubility in non-polar media .

Physical form Storage Formulation

Synthetic Versatility via Aryl Bromide Reactivity: The Para-Bromo Group as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The para-bromo substituent of the target compound renders it a competent electrophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids, a transformation that is mechanistically impossible for the non-halogenated analog N,N-dipropylbenzenesulfonamide [1]. Aryl bromides are the preferred substrate class in Suzuki couplings due to their optimal balance of oxidative addition reactivity and commercial availability, compared to the less reactive aryl chlorides or more costly and sensitive aryl iodides [1]. This reactivity allows the target compound to serve as a modular building block for the late-stage diversification of sulfonamide-containing compound libraries, where the N,N-dipropylsulfonamide group remains intact while the aryl bromide is elaborated to biaryl, aminoaryl, or alkynyl products.

Cross-coupling C–C bond formation Building block

Predicted pKa and Ionization State Differentiation: Impact on Solubility and Biological Assay Compatibility

The target compound has a predicted pKa of −5.11 ± 0.70 (estimated for the sulfonamide N–H proton), indicating that it exists predominantly in the neutral form across the full physiologically relevant pH range (pH 1–8) . This extremely low pKa value is characteristic of N,N-disubstituted benzenesulfonamides bearing an electron-withdrawing para substituent, and contrasts with primary sulfonamides (pKa ≈ 9–11) which are neutral at physiological pH but can ionize under basic conditions [1]. The practical consequence is that the target compound remains uncharged in aqueous biological assay media, avoiding pH-dependent shifts in solubility and non-specific binding that can confound dose–response measurements for ionizable comparator compounds [2].

Ionization Solubility Assay compatibility

Distinct Metabolic Fate of N,N-Disubstituted vs. N-Monoalkyl 4-Bromobenzenesulfonamides: Class-Level Evidence for Non-Interchangeability in Biological Studies

Smith et al. (1965) demonstrated that N-monoalkyl-4-bromobenzenesulfonamides undergo hepatic dealkylation in mice to release 4-bromobenzenesulfonamide, the free sulfonamide that acts as a carbonic anhydrase inhibitor and mediates anticonvulsant activity [1]. In contrast, N,N-dialkyl-4-bromobenzenesulfonamides (which include the target N,N-dipropyl compound) cannot undergo this metabolic dealkylation step; the lack of a free N–H proton precludes the enzymatic cleavage pathway [1]. This metabolic blockade has two practical consequences: (i) the N,N-dipropyl compound will not generate the carbonic anhydrase inhibitor metabolite, and therefore will not exhibit anticonvulsant activity via this mechanism, and (ii) the compound's in vivo half-life and disposition will differ fundamentally from that of N-monoalkyl derivatives. Consequently, an N-monoalkyl-4-bromobenzenesulfonamide cannot serve as a functional surrogate for the target compound in pharmacological or ADME studies.

Metabolism Dealkylation Anticonvulsant Prodrug

Applications Niche in Materials Science: 4-Bromo-N,N-dipropylbenzenesulfonamide as a Precursor for Polymeric Photoinitiators in UV-Curable Coatings

According to commercial and patent-derived information, 4-bromo-N,N-di-n-propylbenzenesulfonamide serves as a precursor for sulfonium-salt-based polymeric photoinitiators used in UV-curable coatings [1]. The N,N-dipropylsulfonamide fragment, combined with the para-bromo group as a site for further functionalization, enables incorporation into photoacid-generating systems that release cationic species upon UV irradiation, a property that is not documented for the non-brominated analog N,N-dipropylbenzenesulfonamide [2]. This application aligns with the industrially relevant shift from solvent-based to UV-curable coating technologies driven by volatile organic compound (VOC) regulations.

Photoinitiator UV-curable coating Polymer chemistry

Defined Application Scenarios for 4-Bromo-N,N-dipropylbenzenesulfonamide Based on Quantified Differentiating Properties


Medicinal Chemistry Library Design Requiring a Neutral, Lipophilic Sulfonamide Building Block with a Cross-Coupling Handle

The combination of XLogP3 = 4.4, extremely low predicted pKa (−5.11), and the para-bromo Suzuki-coupling handle makes this compound an ideal late-stage diversification building block for fragment-based or library synthesis programs targeting intracellular or membrane-associated protein targets. The neutral charge state across all physiological pH values eliminates ionization-state ambiguity in biochemical and cell-based assays, while the aryl bromide enables Pd-catalyzed elaboration to diverse biaryl analogs without perturbation of the N,N-dipropylsulfonamide pharmacophore . This contrasts with primary sulfonamide analogs (pKa ∼9–11) that become ionized under basic assay conditions, potentially confounding structure–activity relationship interpretation.

In Vivo Pharmacological Studies Requiring Exclusion of Carbonic Anhydrase Inhibitory Activity

The N,N-disubstitution pattern prevents metabolic dealkylation to free 4-bromobenzenesulfonamide, a known carbonic anhydrase inhibitor and anticonvulsant metabolite . Research programs investigating benzenesulfonamide-based ligands for non-CA targets where carbonic anhydrase inhibition would constitute a confounding off-target pharmacology should preferentially select the N,N-dipropyl derivative over N-monoalkyl-4-bromobenzenesulfonamides. This metabolic 'safety lock' ensures that observed in vivo phenotypes cannot be attributed to the carboxy-anhydrase-inhibiting metabolite, simplifying target deconvolution and enhancing interpretability of efficacy and toxicity readouts.

Industrial UV-Curable Coating Formulation Development

As a documented precursor for sulfonium-salt polymeric photoinitiators, 4-bromo-N,N-di-n-propylbenzenesulfonamide is directly relevant to formulators developing next-generation UV-curable coatings, inks, and adhesives . The bromine substituent provides a site for covalent attachment to polymer backbones or for further functionalization to tune photoacid generation efficiency. Procurement of this specific brominated dipropyl sulfonamide, rather than generic benzenesulfonamides, is warranted to maintain batch-to-batch consistency in photoinitiator synthesis and final coating performance metrics such as cure speed, hardness, and yellowing index.

Solid-Phase and Automated Parallel Synthesis Where Weighable Solids Are Preferred

The moderate melting point (55–55.7 °C) ensures that the compound remains a free-flowing crystalline solid at ambient temperature, compatible with automated powder dispensing systems and solid-phase synthesis reactors . This is a distinct operational advantage over the liquid 4-bromo-N,N-diethyl analog, which requires solvent-mediated transfer and is more susceptible to evaporative loss and cross-contamination in high-throughput parallel synthesis environments. For CROs and internal medicinal chemistry groups operating automated synthesis platforms, the solid physical form directly translates into reduced solvent waste, improved weighing accuracy, and simplified inventory management.

Quote Request

Request a Quote for 4-bromo-N,N-dipropylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.